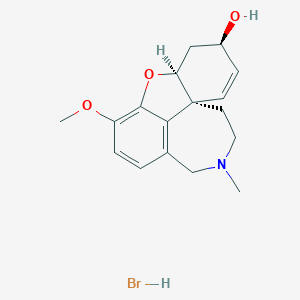

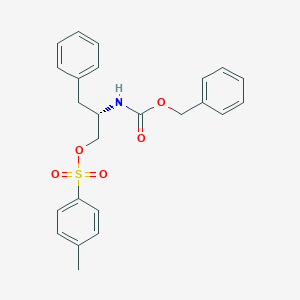

Z-L-phenylalaninol O-(p-toluenesulfonate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

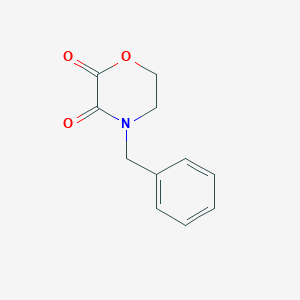

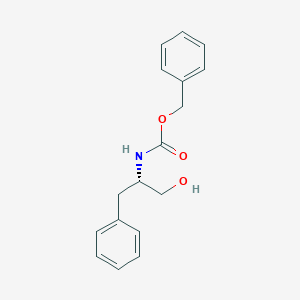

Z-L-phenylalaninol O-(p-toluenesulfonate) is a chemical compound used in the synthesis of biochemically active compounds . It is a building block for the synthesis of HIV protease inhibitors .

Synthesis Analysis

Z-L-phenylalaninol O-(p-toluenesulfonate) is employed in the synthesis of biochemically active compounds . It is used as a building block for the synthesis of HIV protease inhibitors .Molecular Structure Analysis

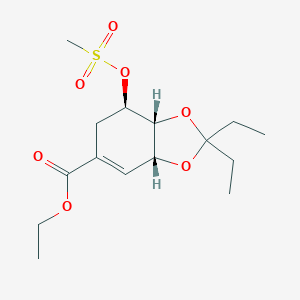

The Z-L-phenylalaninol O-(p-toluenesulfonate) molecule contains a total of 58 bonds . There are 33 non-H bonds, 21 multiple bonds, 10 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 sulfonate (thio-/dithio-) .Chemical Reactions Analysis

Z-L-phenylalaninol O-(p-toluenesulfonate) is used in the synthesis of biochemically active compounds . It is a building block for the synthesis of HIV protease inhibitors .Physical And Chemical Properties Analysis

Z-L-phenylalaninol O-(p-toluenesulfonate) has a molecular weight of 439.52 . It has a molecular formula of C24H25NO5S . The molecule contains a total of 56 atoms; 25 Hydrogen atoms, 24 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom .科学研究应用

Biodegradable Polymers

A study by Deng et al. (2009) focused on the synthesis of biodegradable poly(ester amide)s (PEAs) with pendant amine groups, using L-phenylalanine and L-lysine. These PEAs showed potential in biomedical applications due to their ability to support the proliferation of bovine aortic endothelial cells. This research opens avenues for developing new materials for medical implants and drug delivery systems (Deng, Wu, Reinhart-King, & Chu, 2009).

Crystallography

The crystal structure analysis of glycyl-L-phenylalanine p-toluenesulfonate, conducted by Veen and Low (1972), provides insights into the molecular conformation and interactions within the crystal lattice. This research is fundamental in understanding the physicochemical properties of similar compounds, potentially guiding the design of new drugs and materials (Veen & Low, 1972).

Enzymatic Synthesis

Research on recombinant Zea mays phenylalanine ammonia-lyase (ZmPAL2) by Zang et al. (2015) explored its application in converting L-phenylalanine to trans-cinnamic acid, a precursor for various aromatic compounds. This enzyme's efficiency in biosynthesis demonstrates its potential for sustainable chemical production processes (Zang, Jiang, Cong, Zheng, & Ouyang, 2015).

Synthesis of Bioactive Compounds

Back and Nakajima (2000) developed a method for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines from the methyl esters of L-phenylalanine and L-methionine. This approach has implications for producing complex organic molecules, including natural products and potential pharmaceuticals (Back & Nakajima, 2000).

Structural Studies

Aguilar-Castro et al. (2003, 2004) conducted structural studies on N-(p-toluenesulfonyl)amino acid o-phenolamides, elucidating their conformation and interactions through NMR spectroscopy and X-ray crystallography. These findings contribute to the understanding of molecular interactions that can inform drug design and synthetic strategies (Aguilar-Castro, Tlahuextl, Tapia-Benavides, & Tlahuext, 2003); (Aguilar-Castro, Tlahuextl, Tapia-Benavides, & Alvarado-Rodríguez, 2004).

属性

IUPAC Name |

[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5S/c1-19-12-14-23(15-13-19)31(27,28)30-18-22(16-20-8-4-2-5-9-20)25-24(26)29-17-21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3,(H,25,26)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNSMYTMZUXLZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583347 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-phenylalaninol O-(p-toluenesulfonate) | |

CAS RN |

194935-55-2 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)